molecular formula C13H12BrNO B8171072 6-Bromo-2-cyclopropylmethyl-2H-isoquinolin-1-one

6-Bromo-2-cyclopropylmethyl-2H-isoquinolin-1-one

Cat. No. B8171072
M. Wt: 278.14 g/mol
InChI Key: XTIUXAYOAXOAAG-UHFFFAOYSA-N
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Patent
US08012979B2

Procedure details

Cesium carbonate (2.62 g), intermediate 1 (1.5 g) and (bromomethyl)cyclopropane (0.8 mL) were stirred and heated at 50° C. for 4 hours. The mixture was allowed to cool then poured into water and extracted with ethyl acetate. The organic extracts were combined dried and evaporated under reduced pressure. The residue was triturated with ether and the sub-titled compound isolated by filtration (1.0 g).
Name
Cesium carbonate
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:14](=[O:18])[NH:13][CH:12]=[CH:11]2.Br[CH2:20][CH:21]1[CH2:23][CH2:22]1>O>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:14](=[O:18])[N:13]([CH2:20][CH:21]1[CH2:23][CH2:22]1)[CH:12]=[CH:11]2 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
2.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC(C2=CC1)=O
Name
Quantity
0.8 mL
Type
reactant
Smiles
BrCC1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic extracts were combined dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CN(C(C2=CC1)=O)CC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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